molecular formula C10H12N4O3 B12636192 5-(2,4,6-trimethoxyphenyl)-2H-tetrazole

5-(2,4,6-trimethoxyphenyl)-2H-tetrazole

Cat. No.: B12636192
M. Wt: 236.23 g/mol
InChI Key: URLLOILTSZAPRI-UHFFFAOYSA-N
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Description

5-(2,4,6-trimethoxyphenyl)-2H-tetrazole is an organic compound characterized by the presence of a tetrazole ring attached to a trimethoxyphenyl group The tetrazole ring is a five-membered ring containing four nitrogen atoms, while the trimethoxyphenyl group consists of a benzene ring substituted with three methoxy groups at the 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4,6-trimethoxyphenyl)-2H-tetrazole typically involves the reaction of 2,4,6-trimethoxyphenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the tetrazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would likely involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities. The use of catalysts and advanced purification techniques may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,4,6-trimethoxyphenyl)-2H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The tetrazole ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, aldehydes, carboxylic acids, and hydrogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2,4,6-trimethoxyphenyl)-2H-tetrazole has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,4,6-trimethoxyphenyl)-2H-tetrazole involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The tetrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4,6-trimethoxyphenyl)-2H-tetrazole is unique due to its combination of a tetrazole ring and a trimethoxyphenyl group, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with molecular targets and contributes to its diverse range of applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

5-(2,4,6-trimethoxyphenyl)-2H-tetrazole

InChI

InChI=1S/C10H12N4O3/c1-15-6-4-7(16-2)9(8(5-6)17-3)10-11-13-14-12-10/h4-5H,1-3H3,(H,11,12,13,14)

InChI Key

URLLOILTSZAPRI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C2=NNN=N2)OC

Origin of Product

United States

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